Aqueous Solubility of Captopril Isopropyl Ester vs. Methyl, Ethyl, and Butyl Esters: 53% Reduction Relative to the Methyl Ester Under Standard Conditions
Captopril Isopropyl Ester (reported as the propyl ester) exhibits a saturated aqueous solubility of 18.3 mM at room temperature, which is approximately 53% lower than the methyl ester (38.7 mM) and 49% lower than the ethyl ester (35.6 mM), while being essentially equivalent to the butyl ester (18.0 mM) within the same homologous series measured under identical conditions [1]. This solubility gradient carries direct quantitative implications for maximum transdermal flux (Jₘ), since Jₘ is the product of permeability coefficient (kₚ) and aqueous solubility; as ester chain length increases, solubility decreases while kₚ increases, creating a non-linear flux optimum [2][3].
| Evidence Dimension | Saturated aqueous solubility at room temperature |
|---|---|
| Target Compound Data | 18.3 mM (Captopril Isopropyl/Propyl Ester) |
| Comparator Or Baseline | Methyl ester: 38.7 mM; Ethyl ester: 35.6 mM; Butyl ester: 18.0 mM |
| Quantified Difference | Isopropyl ester solubility is 53% lower than methyl ester, 49% lower than ethyl ester, and approximately equivalent to butyl ester (difference ≤0.3 mM) |
| Conditions | Phosphate buffered saline (PBS, pH 7.4) at room temperature; concentrations well below saturation point; assayed by British Pharmacopoeial potentiometric titration method (Table 1, Gullick et al. 2009) |
Why This Matters
For transdermal prodrug development programs, the 18.3 mM solubility of the isopropyl ester dictates a lower ceiling for maximum achievable flux compared to the methyl or ethyl esters, meaning that experimental design and QSPR model calibration must use the correct compound-specific solubility value—not a generic ester proxy—to avoid overestimating predicted Jₘ by up to a factor of ~2.1 relative to the methyl ester [3].
- [1] Gullick DR, Ingram MJ, Pugh WJ, Cox PA, Gard P, Smart JD, Moss GP. Table 1: Saturated solubility of captopril ester derivatives. J Pharm Pharmacol. 2009;61(2):159–165. doi:10.1211/jpp/61.02.0004. View Source
- [2] Gullick DR, Ingram MJ, Pugh WJ, Cox PA, Gard P, Smart JD, Moss GP. Metabolism of captopril carboxyl ester derivatives for percutaneous absorption. J Pharm Pharmacol. 2009;61(2):159–165. doi:10.1211/jpp/61.02.0004. View Source
- [3] Moss GP, Gullick DR, Cox PA, Alexander C, Ingram MJ, Smart JD, Pugh WJ. Design, synthesis and characterization of captopril prodrugs for enhanced percutaneous absorption. J Pharm Pharmacol. 2006;58(2):167–177. doi:10.1211/jpp.58.2.0003. View Source
